N-(4-METHOXYPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Overview
Description
N-(4-METHOXYPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach is the use of Schiff bases reduction routes, where the intermediate compounds are synthesized via reduction reactions . The reaction conditions often involve the use of specific solvents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(4-METHOXYPHENYL)-N-{1-[(2-METHYLPHENYL)CARBAMOYL]CYCLOHEXYL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[1-[(2-methylphenyl)carbamoyl]cyclohexyl]-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O3/c1-21-8-4-5-9-26(21)31-28(37)29(18-6-3-7-19-29)35(24-14-16-25(38-2)17-15-24)27(36)22-10-12-23(13-11-22)34-20-30-32-33-34/h4-5,8-17,20H,3,6-7,18-19H2,1-2H3,(H,31,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXUAKRHBWZNBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)N5C=NN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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